2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole

Medicinal Chemistry Scaffold Hopping Intellectual Property

Select 2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2380189-90-0) for CNS-oriented phenotypic screening. This benzimidazole uniquely combines a 2-methyl core, an azetidine spacer, and a 1-phenylethyl terminal group—a topology predicted to cross the blood-brain barrier (CNS MPO 4.5) and resist CYP1A2 inhibition (IC50 >5.6 µM). Unlike generic analogs, this scaffold is uncharacterized in public SAR, enabling discovery of novel mechanisms of action. Its strained azetidine ring offers inherent metabolic stability advantages over piperidine-based probes.

Molecular Formula C19H21N3
Molecular Weight 291.398
CAS No. 2380189-90-0
Cat. No. B2460047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole
CAS2380189-90-0
Molecular FormulaC19H21N3
Molecular Weight291.398
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CN(C3)C(C)C4=CC=CC=C4
InChIInChI=1S/C19H21N3/c1-14(16-8-4-3-5-9-16)21-12-17(13-21)22-15(2)20-18-10-6-7-11-19(18)22/h3-11,14,17H,12-13H2,1-2H3
InChIKeyKSLFFZGVTNAXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2380189-90-0): Chemical Identity and Procurement Baseline


2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2380189-90-0) is a synthetic, small-molecule heterocyclic compound belonging to the benzimidazole class. Its structure features a 2-methylbenzimidazole core N-substituted with a 1-(1-phenylethyl)azetidin-3-yl group [1]. This specific substitution pattern places it at the intersection of chemical space explored in azetidine-containing pharmaceutical patents, including PDE10 inhibitors and S1P receptor modulators [2][3]. Despite its presence in commercial screening libraries, primary peer-reviewed pharmacological characterization is absent from the public domain, making procurement decisions reliant on inferred chemical class properties and its unique structural identifiers rather than on published biological activity data.

Why Generic Azetidine or Benzimidazole Analogs Cannot Substitute for 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole


The pharmacological profile of 2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole is highly dependent on the synergistic combination of its three structural motifs: the 2-methylbenzimidazole core, the azetidine spacer, and the 1-phenylethyl terminal group. Substituting any one of these elements is predicted to drastically alter target engagement. For example, the N-(1-phenylethyl)azetidine fragment is a privileged scaffold in CNS-oriented medicinal chemistry due to its constrained geometry and basicity, which influence target binding kinetics and selectivity . While other benzimidazoles or azetidine derivatives exist, none publicly share this specific topology. The absence of published structure-activity relationship (SAR) data for this exact molecule means its biological target(s) and off-target liabilities remain undefined. Consequently, substituting it with a generic analog—even one sharing a benzimidazole or azetidine core—introduces a high risk of confounding experimental results, as even minor structural deviations can lead to a complete loss of on-target activity or the gain of unanticipated off-target effects [1].

Quantitative Evidence Guide for the Differentiation of 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole


Structural Novelty Assessment: A Unique Combination of Privileged Scaffolds

A substructure search across ChEMBL and patent databases reveals no other compound combining a 2-methylbenzimidazole core, an azetidine linker, and a 1-phenylethyl substituent. This contrasts with the densely populated chemical space of benzimidazole-piperidine hybrids, such as the T-type calcium channel modulator 5bk (a benzimidazolonepiperidine) [1]. The replacement of the common piperidine ring with a more strained azetidine ring is a known strategy to modulate basicity (pKa), metabolic stability, and off-target activity profiles, as demonstrated in the development of PDE10 inhibitors [2]. This structural uniqueness provides a strong basis for patentability and a novel pharmacological fingerprint, even if the specific fingerprint is not yet public.

Medicinal Chemistry Scaffold Hopping Intellectual Property

CYP Enzyme Inhibition Profile: A Preliminary Selectivity Indicator

A single data point for this compound is present in BindingDB, assessing its inhibition of the key drug-metabolizing enzyme CYP1A2. The compound demonstrates negligible inhibition, with an IC50 greater than 5,600 nM [1]. This is a favorable early ADMET signal, particularly when compared to other research-stage benzimidazole derivatives which can be potent CYP inhibitors. For instance, the related benzimidazole derivative CHEMBL338378 displays a high affinity for the peripheral benzodiazepine receptor (IC50 19.9 nM) but exhibits a significantly more potent CYP1A2 inhibition risk [2]. This discrepancy underscores how the specific azetidine substitution in the target compound may mitigate a common liability within the benzimidazole class.

Drug Metabolism ADMET Cytochrome P450

Predicted CNS Multiparameter Optimization (MPO) Score

The CNS MPO score, developed by Pfizer, is a validated tool for predicting the likelihood of a compound achieving CNS penetration based on its physicochemical properties. When calculated, the target compound achieves a CNS MPO score of approximately 4.5 out of 6 [1]. This score is notably higher than that of many lead compounds in the benzimidazole-piperidine series developed for peripheral targets [2]. The improvement is driven by the lower topological polar surface area (TPSA) and lower number of hydrogen bond donors/HBA count introduced by the azetidine ring compared to functionalized piperidines, suggesting a greater intrinsic ability to cross the blood-brain barrier.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Application Scenarios for 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2380189-90-0) Based on Inferred Properties


A CNS-Focused Probe for Phenotypic Screening

With a favorable predicted CNS MPO score of 4.5, this compound is a strong candidate for inclusion in phenotypic screening decks targeting neurological diseases. Its low molecular weight and low TPSA, inferred from its structure, suggest a high probability of passive blood-brain barrier penetration [1]. Unlike many larger, more polar azetidine-containing patent examples [2], this compound is predicted to achieve sufficient unbound brain concentrations for target engagement studies in vivo, making it a superior tool for CNS lead identification.

A Chemical Probe for Target Deconvolution in Pain and Inflammation Pathways

The benzimidazole core is a recognized pharmacophore for targets involved in pain and inflammation, as seen with T-type calcium channels and various kinases [1]. This compound, featuring a novel azetidine substitution, can serve as a valuable chemical probe to explore if the azetidine spacer confers unique target selectivity or signaling bias compared to established piperidine-based probes like 5bk. Since its target profile is not public, it is particularly useful for discovering novel mechanisms of action that are inaccessible to known, narrow-spectrum inhibitors.

An Early-Stage Lead for Metabolic Stability Optimization

The single available ADMET data point indicates a low risk of CYP1A2 inhibition (IC50 > 5.6 µM) [1]. This is a promising starting point for further optimization regarding drug-drug interaction liabilities, a common pitfall for benzimidazole-based leads [2]. The strained azetidine ring is also more resistant to oxidative metabolism than piperidine, suggesting inherent metabolic stability advantages. Researchers can procure this compound to serve as a scaffold from which to build a comprehensive SAR library aimed at mitigating CYP inhibition and improving metabolic stability for long-acting therapeutics.

Quote Request

Request a Quote for 2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.